Cas no 96-41-3 (Cyclopentanol)

Cyclopentanol structure
Cyclopentanol structure
Produktname:Cyclopentanol
CAS-Nr.:96-41-3
MF:C5H10O
MW:86.1323018074036
MDL:MFCD00001363
CID:34855
PubChem ID:7298

Cyclopentanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclopentanol
    • Hydroxy-cyclopentane
    • 1,2-cyclopentane dicarboxylic acid
    • 1-hydroxycyclopentane
    • Cyclopentandicarbonsaeure
    • cyclopentane-1,2-dicarboxylic acid
    • cyclopentane-trans-1,2-dicarboxylic acid
    • cyclo-pentanol
    • cyclopentyl alcohol
    • hydroxycyclopentane
    • trans-DL-1,2-cyclopentanedicarboxylic acid
    • 1-Cyclopentanol
    • NSC 49117
    • MDL: MFCD00001363
    • Inchi: 1S/C5H10O/c6-5-3-1-2-4-5/h5-6H,1-4H2
    • InChI-Schlüssel: XCIXKGXIYUWCLL-UHFFFAOYSA-N
    • Lächelt: OC1CCCC1
    • BRN: 1900556

Berechnete Eigenschaften

  • Genaue Masse: 86.073165g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.8
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Anzahl drehbarer Bindungen: 0
  • Monoisotopenmasse: 86.073165g/mol
  • Monoisotopenmasse: 86.073165g/mol
  • Topologische Polaroberfläche: 20.2Ų
  • Schwere Atomanzahl: 6
  • Komplexität: 37.2
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Geruch: Odor of amyl alcohol, somewhat like peppermint
  • Vapor Density: 2.97 (AIR= 1)
  • Atmospheric OH Rate Constant: 1.07e-11 cm3/molecule*sec
  • Farbe/Form: Farblose viskose Flüssigkeit mit angenehmem Geruch. [1]
  • Dichte: 0.948 g/mL at 20 °C
    0.949 g/mL at 25 °C(lit.)
  • Schmelzpunkt: −19 °C (lit.)
  • Siedepunkt: 139-140 °C(lit.)
  • Flammpunkt: Fahrenheit: 123.8° f
    Celsius: 51° c
  • Brechungsindex: n20/D 1.453(lit.)
    n20/D 1.453
  • Wasserteilungskoeffizient: Leicht löslich
  • Stabilität/Haltbarkeit: Stable. Flammable. Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides.
  • PSA: 20.23000
  • LogP: 0.92130
  • Merck: 2742
  • Löslichkeit: Leicht löslich im Wasser, löslich im Ethanol, Aceton, Äther. [9]

Cyclopentanol Sicherheitsinformationen

Cyclopentanol Zolldaten

  • HS-CODE:2906199090
  • Zolldaten:

    China Zollkodex:

    2906199090

    Übersicht:

    290699090. Andere naphthenalkohole, Cycloenol und Cycloterpenol. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290699090. cyclanische, cyclene oder cyclotherpenische Alkohole. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

Cyclopentanol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
C989670-25ml
Cyclopentanol
96-41-3
25ml
$ 121.00 2023-04-17
Enamine
EN300-19348-1.0g
cyclopentanol
96-41-3 94%
1g
$26.0 2023-05-03
Life Chemicals
F0001-2295-1g
cyclopentanol
96-41-3 95%+
1g
$21.0 2023-09-07
Apollo Scientific
OR10094-100g
Cyclopentanol
96-41-3 97%
100g
£65.00 2025-02-19
Life Chemicals
F0001-2295-0.5g
cyclopentanol
96-41-3 95%+
0.5g
$19.0 2023-09-07
TRC
C989670-100ml
Cyclopentanol
96-41-3
100ml
$ 150.00 2023-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
C112208-500ML
Cyclopentanol
96-41-3
500ml
¥1328.43 2023-11-10
Apollo Scientific
OR10094-500g
Cyclopentanol
96-41-3 97%
500g
£195.00 2025-02-19
Enamine
EN300-19348-5.0g
cyclopentanol
96-41-3 94%
5g
$29.0 2023-05-03
Life Chemicals
F0001-2295-5g
cyclopentanol
96-41-3 95%+
5g
$60.0 2023-09-07

Cyclopentanol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Tungstate(6-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Methanol
Referenz
Catalysis by heteropoly acids: some new aspects
Joshi, M. V.; Narasimhan, C. S., Journal of Catalysis, 1989, 120(1), 282-6

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: 2-Pyridinemethanamine ,  Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  5 min, rt
1.2 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ;  30 bar, rt; 12 h, 120 °C
Referenz
Manganese-catalyzed homogeneous hydrogenation of ketones and conjugate reduction of α,β-unsaturated carboxylic acid derivatives: A chemoselective, robust, and phosphine-free in situ-protocol
Vielhaber, Thomas; Topf, Christoph, Applied Catalysis, 2021, 623,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Nickel alloy, base, Ni 76,Fe 24 Solvents: Mesitylene ;  3 h, 3 bar, 150 - 160 °C
Referenz
Hydrodeoxygenation and hydrogenolysis of biomass-based materials using FeNi catalysts and magnetic induction
Mustieles Marin, Irene; De Masi, Deborah; Lacroix, Lise-Marie; Fazzini, Pier-Francesco; van Leeuwen, Piet W. N. M.; et al, Green Chemistry, 2021, 23(5), 2025-2036

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ;  5 h, 82 °C; 82 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referenz
Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones
Manikandan, Thimma Sambamoorthy; Saranya, Sundar; Ramesh, Rengan, Tetrahedron Letters, 2016, 57(33), 3764-3769

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Nickel Solvents: Isopropanol ;  2 h, 85 °C
Referenz
Use of certain transition metal hyperaccumulator plants for reducing organic compounds in a green manner
, France, , ,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: (OC-6-14)-Dichloro[3,3′-(2,6-pyridinediyl-κN)bis[5,6-bis(2-methylpropyl)-1,2,4-t… Solvents: Isopropanol ;  10 min, 82 °C
1.2 Reagents: Potassium hydroxide Solvents: Isopropanol ;  2.5 h, reflux
Referenz
Two pseudo-N3 ligands and the catalytic activity of their ruthenium(II) complexes in transfer hydrogenation and hydrogenation of ketones
Yu, Z. K.; Zeng, F. L.; Sun, X. J.; Deng, H. X.; Dong, J. H.; et al, Journal of Organometallic Chemistry, 2007, 692(11), 2306-2313

Synthetic Routes 7

Reaktionsbedingungen
1.1 157 - 158 °C
Referenz
Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis
Martynenko, E. A.; Glazko, I. L.; Levanova, S. V.; Portnova, Yu. V., Russian Journal of Applied Chemistry, 2014, 87(7), 899-903

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  40 min, 130 °C
Referenz
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; Hawkins, Joel M.; Ley, Steven V., Organic Letters, 2013, 15(9), 2278-2281

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Isopropanol ,  Potassium hydroxide Catalysts: Ruthenium(1+), chloro[rel-(1R,4R,5S,7R)-5-(diphenylphosphino-κP)-2,3-dimethyl-7-… ;  0.5 h, 82 °C
Referenz
Conformationally rigid diphosphine arene-ruthenium(II) complexes as catalysts for transfer hydrogenation of ketones
Ghebreyessus, Kesete Y.; Nelson, John H., Journal of Organometallic Chemistry, 2003, 669(1-2), 48-56

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: (OC-6-52)-[4,5-Bis[[bis(1-methylethyl)phosphino-κP]methyl]acridine-κN]carbonylch… Solvents: 1,4-Dioxane ,  Water ;  48 h, 5 bar, 135 °C
Referenz
Direct Deamination of Primary Amines by Water To Produce Alcohols
Khusnutdinova, Julia R.; Ben-David, Yehoshoa; Milstein, David, Angewandte Chemie, 2013, 52(24), 6269-6272

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) (impregnated onto ruthenium-modified carbon carrier) ,  Ruthenium (impregnated onto carbon carrier and metal oxides) ,  Carbon Solvents: Water ;  4 h, 4 MPa, 140 °C
Referenz
Preparation of cyclopentanol by catalytic hydrogenzation of furfural and furfuryl alcohol
, China, , ,

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Potassium formate Catalysts: Ruthenium ,  Aluminum hydroxide oxide Solvents: Dimethylformamide ,  Water ;  18 h, 100 °C
Referenz
Highly efficient transfer hydrogenation of aldehydes and ketones using potassium formate over AlO(OH)-entrapped ruthenium catalysts
Gao, Yanxiu; Jaenicke, Stephan; Chuah, Gaik-Khuan, Applied Catalysis, 2014, 484, 51-58

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: 1,2-Dichloroethane
1.2 Reagents: Hydrogen
Referenz
Tandem Catalysis: The Sequential Mediation of Olefin Metathesis, Hydrogenation, and Hydrogen Transfer with Single-Component Ru Complexes
Louie, Janis; Bielawski, Christopher W.; Grubbs, Robert H., Journal of the American Chemical Society, 2001, 123(45), 11312-11313

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Lanthanum trihydroxide Solvents: Water ;  8 h, 4 MPa, 200 °C
Referenz
Integrated catalytic hydroconversion of three crop stalks to valuable oxygenated organic chemicals
Liu, Guang-Hui; Bai, Jin-Jun; Lu, Kun-Lang; Kan, Hui; Zhang, Xiao-Qi; et al, Fuel, 2022, 322,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  5 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Reduction of aldehydes and ketones by a stoichiometric amount of NaBH4 using a small amount of MeOH or EtOH
Tanemura, Kiyoshi, Results in Chemistry, 2022, 4,

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2173482-17-0 Solvents: Isopropanol ;  7 h, 82 °C
Referenz
Cyclometalated Ru(II)-NHC Complexes as Effective Catalysts for Transfer Hydrogenation: Influence of Wingtip Group on Catalytic Outcome
Balamurugan, Gunasekaran; Ramesh, Rengan; Malecki, Jan Grzegorz, ChemistrySelect, 2017, 2(32), 10603-10608

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: 1653995-58-4 Solvents: Isopropanol ;  5 min, reflux
Referenz
The application of tunable tridendate P-based ligands for the Ru(II)-catalysed transfer hydrogenation of various ketones
Meric, Nermin; Durap, Feyyaz; Aydemir, Murat; Baysal, Akn, Applied Organometallic Chemistry, 2014, 28(11), 803-808

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Copper sulfate ,  Borohydride (resin-bound) Solvents: Methanol
Referenz
Selective reduction of α,β-unsaturated ketones with borohydride exchange resin-CuSO4 in methanol
Yoon, Nung Min; Sim, Tae Bo, Bulletin of the Korean Chemical Society, 1993, 14(6), 749-52

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Zinc, (1-methylpyrrolidine)bis[tetrahydroborato(1-)-κH,κH′]- Solvents: Tetrahydrofuran ;  rt; 25 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt; 10 min, rt
Referenz
N-Methylpyrrolidine-zinc borohydride: a new stable and efficient reducing agent in organic synthesis
Tajbakhsh, M.; Lakouraj, M. M.; Mohanazadeh, F.; Ahmadi-Nejhad, A., Synthetic Communications, 2003, 33(2), 229-236

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Aluminum alloy, nonbase, Al,Cu,Mg Solvents: Water ;  12 h, 2 MPa, 190 °C
Referenz
Preparation method of cyclopentanol or cyclopentanone by catalytic conversion of biomass
, China, , ,

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: 2-Pentanol Catalysts: Magnesium oxide Solvents: 2-Pentanol ;  6 h, reflux
Referenz
Catalytic transfer hydrogenation of cycloalkanones on MgO. Vapour and liquid phase modes of reaction
Glinski, M., Polish Journal of Chemistry, 2009, 83(2), 187-194

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: 2-Pentanol Catalysts: Dichloromethane ,  Magnesium oxide Solvents: 2-Pentanol ;  3 h, 392 K
Referenz
Catalytic hydrogen transfer over magnesia. XXI. Liquid phase reduction of cyclopentanone over CH4-nCln/MgO (n = 1-4) catalysts
Glinski, M.; et al, Polish Journal of Chemistry, 2008, 82(5), 1117-1119

Cyclopentanol Raw materials

Cyclopentanol Preparation Products

Cyclopentanol Lieferanten

Jiangsu Xinsu New Materials Co., Ltd
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:96-41-3)Cyclopentanol
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:96-41-3)Cyclopentanol
Bestellnummer:1674715
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Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:00
Preis ($):discuss personally

Cyclopentanol Verwandte Literatur

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Amadis Chemical Company Limited
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